tert-Butyl(2,3-dihydrobenzofuran-3-yl)carbamate
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Overview
Description
tert-Butyl(2,3-dihydrobenzofuran-3-yl)carbamate is an organic compound with the molecular formula C13H17NO3. It is a white solid that is primarily used in organic synthesis as an intermediate for the preparation of various chemical compounds. The compound features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring, and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2,3-dihydrobenzofuran-3-yl)carbamate typically involves the reaction of 2,3-dihydrobenzofuran-3-amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like 1,4-dioxane at 0°C and then stirred overnight at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2,3-dihydrobenzofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzofuran ring or the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.
Scientific Research Applications
tert-Butyl(2,3-dihydrobenzofuran-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Research into potential therapeutic agents often utilizes this compound as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl(2,3-dihydrobenzofuran-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the structure of the compound and its interactions with other molecules in the system.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate: This compound features a bromine atom on the benzofuran ring, which can influence its reactivity and applications.
tert-Butyl(6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate:
tert-Butyl(2,3-dihydrobenzofuran-3-yl)methylpiperidin-3-ylcarbamate: This derivative includes a piperidine ring, which can affect its biological activity and synthesis routes.
Uniqueness
tert-Butyl(2,3-dihydrobenzofuran-3-yl)carbamate is unique due to its specific combination of a benzofuran ring and a tert-butyl carbamate group. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and research applications.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
tert-butyl N-(2,3-dihydro-1-benzofuran-3-yl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-10-8-16-11-7-5-4-6-9(10)11/h4-7,10H,8H2,1-3H3,(H,14,15) |
InChI Key |
KCSDKEKDTRAOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=CC=CC=C12 |
Origin of Product |
United States |
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